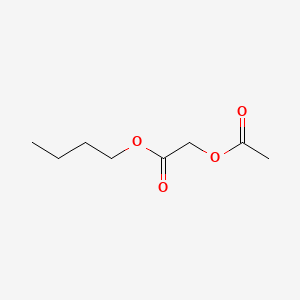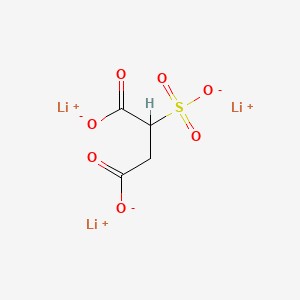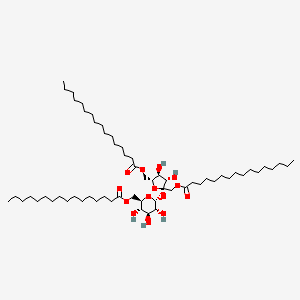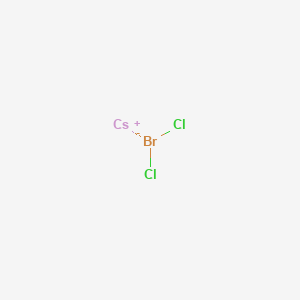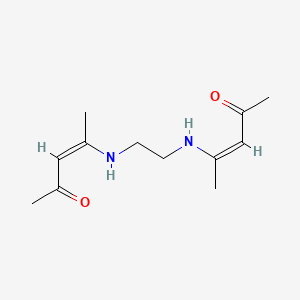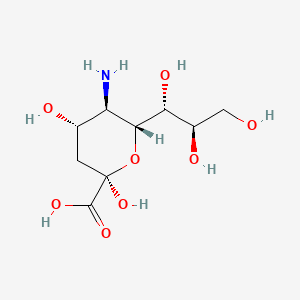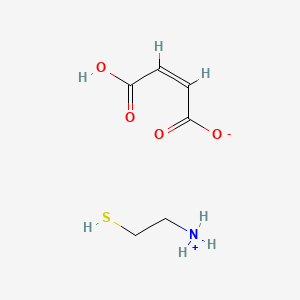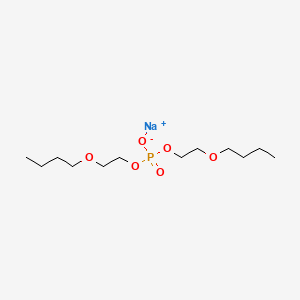
Sodium bis(2-butoxyethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis(2-butoxyethyl) phosphate is an organophosphorus compound with the molecular formula C12H28NaO6P. It is a derivative of bis(2-butoxyethyl) phosphate, where the hydrogen atom is replaced by a sodium ion. This compound is known for its applications in various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-butoxyethyl) phosphate typically involves the reaction of 2-butoxyethanol with phosphoric acid. The reaction mixture is heated to the desired temperature and stirred continuously. The product is then neutralized with sodium hydroxide to form the sodium salt. The reaction can be summarized as follows: [ \text{2-Butoxyethanol} + \text{Phosphoric Acid} \rightarrow \text{Bis(2-butoxyethyl) phosphate} ] [ \text{Bis(2-butoxyethyl) phosphate} + \text{Sodium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through filtration and distillation processes.
Chemical Reactions Analysis
Types of Reactions: Sodium bis(2-butoxyethyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-butoxyethanol.
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Substitution: It can participate in substitution reactions where the butoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Phosphoric acid and 2-butoxyethanol.
Oxidation: Phosphates and other oxidized derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Sodium bis(2-butoxyethyl) phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and defoamer in various industrial applications.
Mechanism of Action
The mechanism of action of sodium bis(2-butoxyethyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. It can act as a chelating agent, binding to metal ions and altering their activity. Additionally, it can modify the surface properties of materials, making it useful as a surfactant and emulsifier.
Comparison with Similar Compounds
Sodium bis(2-butoxyethyl) phosphate can be compared with other similar compounds such as:
Tris(2-butoxyethyl) phosphate: Another organophosphorus compound with similar applications but different chemical properties.
Bis(2-ethylhexyl) phosphate: Used as a plasticizer and flame retardant, but with different molecular structure and properties.
Sodium bis(2-ethylhexyl) phosphate: Similar to this compound but with different alkyl groups.
Uniqueness: this compound is unique due to its specific combination of butoxyethyl groups and sodium ion, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
75239-49-5 |
|---|---|
Molecular Formula |
C12H26NaO6P |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
sodium;bis(2-butoxyethyl) phosphate |
InChI |
InChI=1S/C12H27O6P.Na/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2;/h3-12H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
LIEWOUJIFLCDKO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCCOP(=O)([O-])OCCOCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



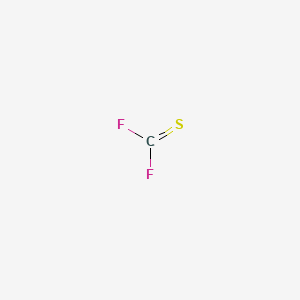
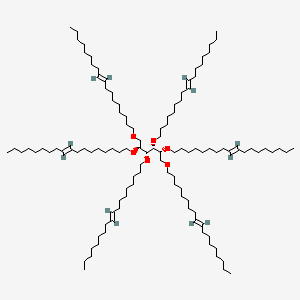

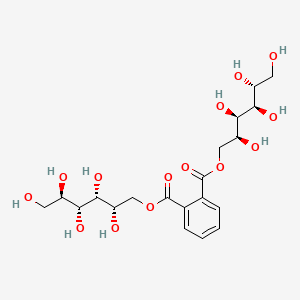
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
